(3-Ethoxy-4-methoxyphenyl)boronic acid

Description

Molecular Architecture and Crystallographic Analysis

(3-Ethoxy-4-methoxyphenyl)boronic acid (CAS 915201-13-7) belongs to the class of ortho-alkoxy-substituted phenylboronic acids. Its molecular formula is $$ \text{C}9\text{H}{13}\text{BO}4 $$, with a molecular weight of 196.01 g/mol. X-ray crystallographic studies of structurally analogous compounds, such as 2-isobutoxy-6-methoxyphenylboronic acid, reveal monoclinic crystal systems (space group $$ P21/n $$) with asymmetric units containing two independent molecules. The boronic acid group (-B(OH)$$_2$$) adopts a trigonal planar geometry, while intramolecular hydrogen bonds between the boronic hydroxyl groups and adjacent alkoxy oxygen atoms stabilize the molecular conformation.

In the solid state, these compounds often form dimeric motifs via intermolecular O–H···O hydrogen bonds between boronic acid groups. However, steric hindrance from the ethoxy and methoxy substituents at the 3- and 4-positions can disrupt dimerization, leading to monomeric packing arrangements. Hirshfeld surface analysis confirms that hydrogen-bonding interactions dominate the crystal lattice, with minor contributions from C–H···π and van der Waals interactions.

Electronic Configuration and Substituent Effects

The electron-donating methoxy (-OCH$$3$$) and ethoxy (-OCH$$2$$CH$$3$$) substituents significantly influence the electronic properties of the boronic acid moiety. Hammett substituent constants ($$ \sigma{\text{meta}} = +0.12 $$ for -OCH$$3$$, $$ \sigma{\text{para}} = -0.27 $$ for -OCH$$2$$CH$$3 $$) indicate a net electron-donating effect, which increases the electron density at the boron center. This electronic modulation:

- Reduces Lewis acidity compared to unsubstituted phenylboronic acid ($$ \text{p}K_a \approx 8.8 $$)

- Enhances stability toward hydrolysis in aqueous media

- Modulates reactivity in Suzuki-Miyaura cross-coupling reactions by altering the boron atom’s electrophilicity

Density functional theory (DFT) calculations on analogous systems show that substituents ortho to the boronic acid group induce torsional strain (≈50° dihedral angle between the phenyl ring and boronic acid plane), further affecting conjugation and reactivity.

Thermochemical Properties: Melting Point, Boiling Point, and Thermal Stability

Experimental thermochemical data for this compound remain limited. However, related compounds exhibit:

| Property | Value Range (Analogous Compounds) | Reference |

|---|---|---|

| Melting Point | 120–150°C | |

| Thermal Decomposition | >200°C (onset in TGA) | |

| Sublimation Tendency | Low (stable at 25°C under dry N$$_2$$) |

The methoxy and ethoxy groups contribute to thermal stability through intramolecular hydrogen bonding and reduced molecular mobility in the solid state. Differential scanning calorimetry (DSC) of similar boronic acids shows endothermic peaks corresponding to melting, followed by exothermic decomposition at higher temperatures.

Solubility Profile and Partition Coefficients

Solubility data for this compound are extrapolated from structurally related compounds:

| Solvent | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|

| Water | 2–5 | 1.48 |

| Methanol | 50–100 | - |

| Dichloromethane | 10–20 | - |

| Ethyl Acetate | 15–30 | - |

The calculated partition coefficient (LogP = 1.48) reflects moderate lipophilicity, driven by the alkoxy substituents. Aqueous solubility increases under basic conditions (pH > 8) due to deprotonation of the boronic acid group to form the boronate anion.

Tautomerism and Protolytic Equilibria in Aqueous Systems

The boronic acid group undergoes pH-dependent tautomerism:

$$

\text{Ar–B(OH)}2 \rightleftharpoons \text{Ar–B(OH)O}^- + \text{H}^+ \quad (\text{p}Ka \approx 8.5–9.5)

$$

Substituent effects shift the equilibrium:

- Electron-donating groups (e.g., -OCH$$3$$) raise the $$ \text{p}Ka $$ by stabilizing the neutral form

- Steric hindrance from ortho substituents slows protolytic exchange kinetics

At physiological pH (7.4), ≈10% of the compound exists as the boronate anion, enabling reversible interactions with diol-containing biomolecules. Nuclear magnetic resonance (NMR) studies of analogous compounds confirm rapid exchange between tautomers on the millisecond timescale.

Tables and Equations

- Substituent Effects on Boronic Acid $$ \text{p}K_a $$

| Substituent | $$ \text{p}K_a $$ |

|---|---|

| -H (Phenylboronic) | 8.8 |

| -OCH$$_3$$ (para) | 9.0 |

| -OCH$$2$$CH$$3$$ (meta) | 8.9 |

- Tautomeric Equilibrium Equation

$$

\text{Ar–B(OH)}2 \underset{Ka}{\rightleftharpoons} \text{Ar–B(OH)O}^- + \text{H}^+ \quad \text{where } Ka = 10^{-\text{p}Ka} $$

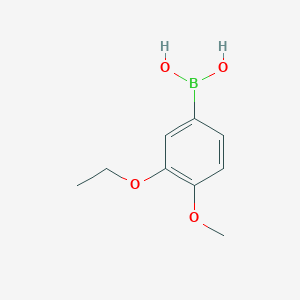

Structure

2D Structure

Propriétés

IUPAC Name |

(3-ethoxy-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQECMULEKNGSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674413 | |

| Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915201-13-7 | |

| Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis from 3-Bromoanisole

One method for synthesizing 3-methoxyphenylboronic acid, a similar compound, involves using 3-bromoanisole as a starting material.

- Reaction Conditions: The reaction is performed under an inert atmosphere.

- Step 1: n-Butyllithium in n-hexane is added dropwise to a mixture of THF and 1-bromo-3-methoxybenzene at -70°C. The mixture is stirred at the same temperature for 1 hour after the addition is completed.

- Step 2: Triisopropyl borate is added dropwise, and the mixture is slowly warmed to room temperature. Stirring continues at room temperature for 18 hours.

- Step 3: The reaction mixture is poured into 6M hydrochloric acid and extracted with ethyl acetate four times. The organic layer is washed with water and dried over anhydrous magnesium sulfate. The organic solvent is distilled off under reduced pressure.

- Product Isolation: The residue is washed with heptane to yield colorless solids of 3-methoxyphenylboronic acid.

Synthesis of Key Intermediate: 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

The synthesis of apremilast involves a key intermediate, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol. The synthesis of a related compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, is described:

- Reaction Setup: Dimethylsulfone and dry THF are added to a flask under a nitrogen atmosphere at 0 °C.

- Lithiation: A solution of n-butyllithium in hexane is added to the flask, and the resulting mixture is stirred at 0 °C for 1 hour.

- Addition of Benzonitrile: 3-ethoxy-4-methoxybenzonitrile is dissolved in dry THF at 0 °C and added dropwise to the reaction mixture, maintaining the temperature for 1 hour.

- Reaction Completion: The temperature is raised to room temperature, and the reaction system is stirred for 12 hours.

- Quenching: The reaction is quenched with a 2.5 M HCl solution, and the mixture is stirred for 1 hour. The solid formed is filtered and recrystallized from petroleum ether/EtOAc to obtain 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone.

Synthesis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol

The reduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone to form rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol can be achieved as follows:

- Reaction Setup: Ketone 2 is dissolved in a mixture of CH2Cl2 and MeOH.

- Reduction: NaBH4 is added to the flask at 0 °C. After 5 minutes, the temperature is raised to room temperature, and the reaction system is stirred for 25 minutes, followed by the evaporation of solvents under reduced pressure.

- Workup: A 1 M HCl solution is added, and the product is extracted with EtOAc. The organic phase is treated with anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

- Purification: The crude product is purified by flash chromatographic column using hexane:EtOAc as eluent to yield rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol.

Synthesis of 3-Ethoxy-4-methoxybenzonitrile

3-Ethoxy-4-methoxybenzonitrile can be synthesized using the following method:

- Reaction Mixture: Combine 3-hydroxy-4-methoxy phenyl nitrile, bromoethane, potassium carbonate, and dimethyl formamide in a flask.

- Heating and Stirring: Heat and stir the mixture at 100°C for 8 hours, monitoring by TLC.

- Extraction and Drying: After cooling to room temperature, extract the product with ethyl acetate, dry with anhydrous sodium sulfate, and evaporate the solvent to yield a white solid.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Ethoxy-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to phenols or other oxygenated derivatives.

Reduction: Formation of boronates or boranes.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Phenolic compounds.

Reduction: Boronates.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

Applications in Organic Synthesis

A. Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in Suzuki coupling reactions, allowing for the formation of complex organic molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to form stable carbon-carbon bonds.

B. Synthesis of Antitumor Agents

Research indicates that (3-Ethoxy-4-methoxyphenyl)boronic acid is involved in the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which have shown potential as microtubule inhibitors and antitumor agents .

Medicinal Chemistry Applications

A. Inhibitors of Enzymatic Activity

The compound has been studied for its role as a precursor in the development of hydroxyphenylnaphthols that act as inhibitors for 17β-hydroxysteroid dehydrogenase Type 2. This enzyme is crucial for steroid metabolism, making it a target for therapeutic intervention in conditions like hormone-dependent cancers .

B. Potential Drug Development

Due to its structural features, this compound is considered a promising candidate for developing new drugs targeting various biological pathways.

Case Studies

Mécanisme D'action

The mechanism by which (3-Ethoxy-4-methoxyphenyl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparaison Avec Des Composés Similaires

pKa and Acidity

Boronic acids exhibit acidity influenced by substituent electronic effects. For example:

Comparison Table :

Note: Fluorinated analogs show higher acidity and binding constants due to electron-withdrawing effects, whereas methoxy/ethoxy derivatives are less reactive .

Reactivity in Dynamic Systems

Boronic acids participate in dynamic covalent chemistry (DCC) via boronic ester formation. Key comparisons:

Antiproliferative Effects

HDAC Inhibition

Activité Biologique

(3-Ethoxy-4-methoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Overview of Boronic Acids

Boronic acids, including this compound, have been recognized for their diverse biological activities. They can interact with various biological targets due to their ability to form reversible covalent bonds with nucleophiles, such as hydroxyl groups in carbohydrates and enzyme residues. This property makes them valuable in medicinal chemistry for developing drugs targeting specific diseases, including cancer and infections .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. For instance, it has been investigated as a potential inhibitor of phosphodiesterase 4 (PDE-4), an enzyme involved in inflammatory responses. Inhibition of PDE-4 can lead to reduced inflammation and is a therapeutic target for conditions like psoriasis and psoriatic arthritis .

Case Studies and Research Findings

- PDE-4 Inhibition : In studies evaluating the compound's efficacy against PDE-4, researchers reported significant inhibition rates. The compound was synthesized through enzymatic methods that enhanced its selectivity and potency. The resulting product demonstrated over 99% enantiomeric excess, indicating high purity and potential effectiveness as a therapeutic agent .

- Anticancer Activity : Boronic acids have shown promise in anticancer applications by disrupting tubulin polymerization, which is crucial for cell division. A related study highlighted that derivatives of boronic acids exhibited strong cytotoxicity against various human cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds caused significant G2/M phase arrest in cancer cells, disrupting their proliferation .

- Vascular Disruption : Another area of interest is the vascular disrupting activity of boronic acid derivatives. A phosphate prodrug salt derived from a similar phenolic precursor demonstrated significant efficacy in reducing tumor growth in mouse models by targeting the vasculature supporting tumors .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| PDE-4 Inhibition | Reduces inflammation | |

| Anticancer Activity | Inhibits tubulin polymerization | |

| Vascular Disruption | Targets tumor vasculature |

Table 2: Synthesis Methods

| Synthesis Method | Enzyme Used | Conversion Rate | Enantiomeric Excess |

|---|---|---|---|

| Bioreduction | Ketoreductase KRED-P2-D12 | 48% | 93% |

| Kinetic Resolution | Lipase from Aspergillus niger | >99% | >99% |

Q & A

Q. Q. How do pH and substituents affect B NMR chemical shifts in boronic acids?

- Methodological Answer: Shifts reflect boron’s hybridization state. At acidic pH, trigonal boron (e.g., ArB(OH)) resonates at 28–32 ppm, while tetrahedral boronate esters (e.g., ArB(OH)) appear at 8–12 ppm. Electron-deficient aryl groups (e.g., pentafluorophenyl) lower pKa (<4) and stabilize trigonal states .

Key Considerations

- Contradictions : Underivatized boronic acids analyzed via LC-MS/MS may conflict with MALDI-MS protocols requiring derivatization . Method selection depends on analyte stability and detection limits.

- Emerging Applications : Boronic acids in covalent organic frameworks (COFs) for drug delivery and BNCT agents warrant further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.